tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a synthetic organic compound with the molecular formula C16H22N2O4 and a molecular weight of 306.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a methoxy group, and an isoindolinone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 6-methoxy-1-oxoisoindoline with tert-butyl chloroformate and methylamine under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic site. Additionally, it can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler carbamate derivative used in various organic synthesis reactions.
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate: A closely related compound with similar structural features but different functional groups.
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(ethyl)carbamate: Another derivative with an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl N-[(6-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18(4)9-10-6-11(21-5)7-12-13(10)8-17-14(12)19/h6-7H,8-9H2,1-5H3,(H,17,19) |
InChI Key |
FJBOXLAJKROPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)OC |
Origin of Product |
United States |
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